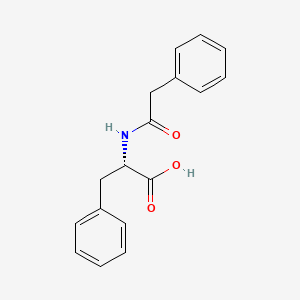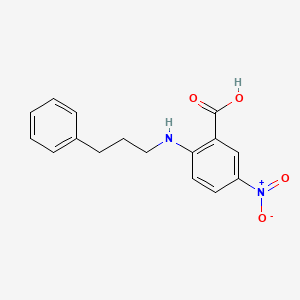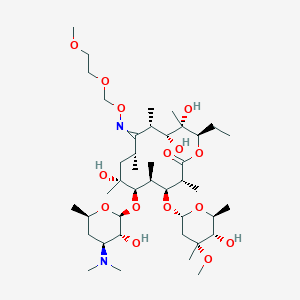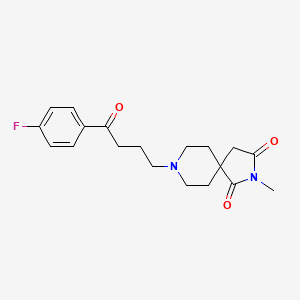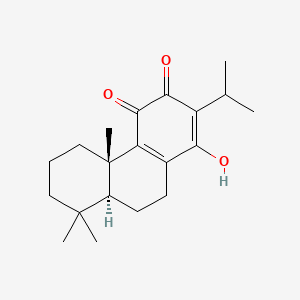
N-(1-金刚烷基)喹喔啉-2-甲酰胺
描述
“N-(1-adamantyl)quinoxaline-2-carboxamide” also known as NPS 2390, belongs to the class of organic compounds known as quinoxalines . Quinoxalines are compounds containing a quinoxaline moiety, a bicyclic heterocycle made up of a benzene ring fused to a pyrazine ring . This compound is not a naturally occurring metabolite and is only found in those individuals exposed to this compound or its derivatives .
Molecular Structure Analysis
The compound was analyzed by gas chromatography–mass spectrometry, high-resolution liquid chromatography–mass spectrometry, crystal X-ray diffraction and spectroscopic methods such as nuclear magnetic resonance, Raman, and infrared spectroscopies .Physical And Chemical Properties Analysis
The average molecular weight of “N-(1-adamantyl)quinoxaline-2-carboxamide” is 307.397 and the mono-isotopic molecular weight is 307.168462308 . The IUPAC name is N-(adamantan-1-yl)quinoxaline-2-carboxamide .科学研究应用
Separate Action Site from Glutamate Binding Pocket
Interestingly, NPS 2390 is thought to act on a site separate from the glutamate binding pocket . This suggests that it might have a unique mechanism of action compared to other glutamate receptor antagonists.
High Purity for Research Applications
, making it suitable for precise scientific research applications. This high purity ensures that the observed effects in experiments can be attributed to NPS 2390 with minimal interference from impurities.
Solubility in DMSO and Ethanol
The compound is soluble to 50 mM in DMSO and to 50 mM in ethanol . This solubility profile allows for its use in various experimental setups, as DMSO and ethanol are common solvents used in biological research.
Synthetic and Biologically Active Compound
NPS 2390 is a synthetic and biologically active compound . This means it’s designed in the lab (as opposed to being naturally occurring) and it interacts with biological systems in a meaningful way, making it a valuable tool in research.
未来方向
The increasing prevalence of synthetic cannabinoids in the illegal drug market underscores the need for continued research and development of reliable methods for their detection . Further studies are also needed to understand the biological activity and potential therapeutic applications of these compounds .
作用机制
Target of Action
The primary targets of NPS 2390 are the metabotropic glutamate receptors 1 and 5 (mGluR1 and mGluR5) . These receptors play a crucial role in the nervous system and cardiovascular diseases .
Mode of Action
NPS 2390 interacts with its targets, mGluR1 and mGluR5, as a noncompetitive antagonist . It is thought to act on a site separate from the glutamate binding pocket . This interaction results in the inhibition of these receptors, altering their normal functioning .
Biochemical Pathways
It is known that the antagonistic action of nps 2390 on mglur1 and mglur5 can influence various downstream effects, potentially affecting nervous system functions and cardiovascular health .
Pharmacokinetics
These properties significantly impact the bioavailability of a drug, determining its onset, duration, and intensity of effect .
Result of Action
Its antagonistic action on mglur1 and mglur5 suggests that it can alter cellular signaling pathways associated with these receptors . This could potentially lead to changes in cellular functions, particularly in the nervous system and cardiovascular system .
属性
IUPAC Name |
N-(1-adamantyl)quinoxaline-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O/c23-18(17-11-20-15-3-1-2-4-16(15)21-17)22-19-8-12-5-13(9-19)7-14(6-12)10-19/h1-4,11-14H,5-10H2,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKFVOZCCAXQXBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C4=NC5=CC=CC=C5N=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10427729 | |
| Record name | NPS 2390 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(adamantan-1-yl)quinoxaline-2-carboxamide | |
CAS RN |
226878-01-9 | |
| Record name | NPS 2390 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(Diphenylmethyl)-1-piperazinyl]-3,3-diphenyl-1-propanone](/img/structure/B1679991.png)
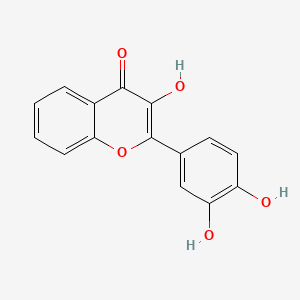
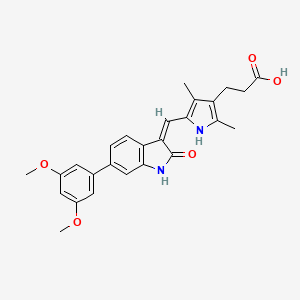


![1-(3-chlorophenyl)-N-(3-hydroxypropyl)-9H-pyrido[3,4-b]indole-3-carboxamide](/img/structure/B1680000.png)
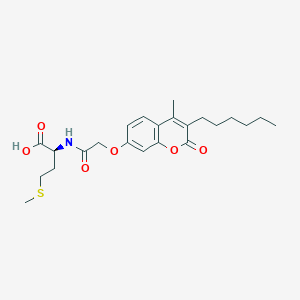
![N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]acetamide](/img/structure/B1680003.png)
